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Cat. No.: B089757

Audience: Researchers, scientists, and drug development professionals.

Introduction

The determination of protein content in food samples is crucial for nutritional labeling, quality
control, and various research applications. The Biuret assay is a widely used colorimetric
method for the quantitative determination of protein concentration. This application note
provides a detailed protocol for the Biuret assay tailored for food samples, along with data
presentation and interpretation guidelines. The method is based on the principle that in an
alkaline environment, copper(ll) ions form a coordination complex with the peptide bonds in
proteins, resulting in a characteristic purple color.[1] The intensity of this color is directly
proportional to the concentration of protein in the sample.[2][3]

Principle of the Biuret Assay

In an alkaline solution, the copper(ll) (Cu2*) ions in the Biuret reagent bind to the nitrogen
atoms involved in the peptide bonds of proteins. This reaction forms a stable, purple-colored
chelate complex. The absorbance of this complex is measured spectrophotometrically at a
wavelength of 540 nm. The concentration of protein in an unknown sample can be determined
by comparing its absorbance to a standard curve prepared from solutions of a known protein
concentration, typically bovine serum albumin (BSA).

Reagents and Equipment
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Reagents

o Biuret Reagent: This solution typically contains copper(ll) sulfate (CuSOa), sodium
hydroxide (NaOH) or potassium hydroxide (KOH), and sodium-potassium tartrate. The
tartrate is added to chelate and stabilize the cupric ions in the alkaline solution.

o Preparation of Biuret Reagent:

Dissolve 1.5 g of copper sulfate (CuSOa4-5H20) and 6.0 g of sodium potassium tartrate
(KNaCaH40e6-4H20) in 500 mL of distilled water.

With constant stirring, add 300 mL of 10% NaOH solution.

Dilute the final volume to 1 L with distilled water.

Store the reagent in a plastic bottle.

e Protein Standard Solution (e.g., Bovine Serum Albumin - BSA): A stock solution of 10 mg/mL
BSA is prepared by dissolving 1 g of BSA in 100 mL of distilled water. This stock solution is
then used to prepare a series of standards with known concentrations.

e 0.9% Saline Solution (for sample preparation)

o Extraction Buffers (sample-dependent): For certain food matrices, specific buffers may be
required to efficiently extract proteins.

Equipment

e Spectrophotometer capable of measuring absorbance at 540 nm

Cuvettes (1 cm path length)

Vortex mixer

Centrifuge

Test tubes

Pipettes
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e Analytical balance

e Homogenizer or blender (for solid samples)

Experimental Protocols

Preparation of Standard Curve

o Label a series of test tubes from 1 to 7 (including a blank).

e Prepare a series of BSA standards by diluting the 10 mg/mL stock solution as described in

the table below.

e Add 4.0 mL of Biuret reagent to each tube.

e Mix the contents of each tube thoroughly and incubate at room temperature for 30 minutes.

o Set the spectrophotometer to zero absorbance at 540 nm using the blank (Tube 1).

o Measure the absorbance of each standard (Tubes 2-7).

o Plot a graph of absorbance at 540 nm (y-axis) versus protein concentration in mg/mL (x-axis)

to generate a standard curve.

Table 1: Preparation of BSA Standards

Volume of 10

Volume of Distilled

Final Protein

Tube No. Concentration
mg/mL BSA (mL) Water (mL) (mgimL)

1 (Blank) 0.0 1.0 0.0

2 0.2 0.8 2.0

3 0.4 0.6 4.0

4 0.6 0.4 6.0

5 0.8 0.2 8.0

6 1.0 0.0 10.0
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Preparation of Food Samples

The preparation method will vary depending on the nature of the food sample.

For clear liquid samples, they can often be used directly or after appropriate dilution with
distilled water to bring the protein concentration within the range of the standard curve.

For opaque liquids like milk, a clarification step is necessary. This can be achieved by
centrifugation at high speed (e.g., 10,000 x g for 15 minutes) to separate fat and other
insoluble components. The clear supernatant is then used for the assay.

Weigh a representative amount of the solid sample (e.g., 1 g).

Homogenize the sample in a suitable extraction buffer (e.g., 0.9% saline or a specific buffer
tailored to the food matrix) at a known ratio (e.g., 1:10 w/v).

Centrifuge the homogenate to pellet insoluble materials.

Collect the supernatant, which contains the extracted proteins. Further dilution may be
necessary.

Assay Procedure for Food Samples

Pipette 1.0 mL of the prepared food sample extract into a clean test tube.
Add 4.0 mL of Biuret reagent to the test tube.

Mix thoroughly and incubate at room temperature for 30 minutes.

Measure the absorbance of the sample at 540 nm against the reagent blank.

Determine the protein concentration of the sample by interpolating the absorbance value on
the standard curve.

Calculate the protein content in the original food sample, taking into account all dilution
factors.

Data Presentation
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The following table presents hypothetical data for the determination of protein in various food
samples using the Biuret assay.

Table 2: Quantitative Protein Analysis of Food Samples

Protein
Protein Content in
Absorbance at Concentration o Original
Food Sample Dilution Factor
540 nm from Standard Sample (
Curve (mg/mL) g/100g or
g/100mL)
Whole Milk 0.450 35 10 3.5
Skim Milk 0.420 3.3 10 3.3
Wheat Flour 0.650 5.2 20 10.4
Ground Beef 0.850 6.8 25 17.0

Note: The values presented are for illustrative purposes. Actual results will vary depending on
the specific sample and experimental conditions.

Comparison with Kjeldahl Method

The Biuret method is often compared to the Kjeldahl method, which is a standard reference
method for protein determination. While the Kjeldahl method measures total nitrogen, the
Biuret method specifically detects peptide bonds. For many food products, a high correlation is
observed between the two methods.

Table 3: Correlation of Biuret Assay with Kjeldahl Method for Grain Samples
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Grain Type Number of Samples Correlation Coefficient (r)
All Wheat Classes - 0.99
Hard and Soft Wheat Flour - 0.99
Grain Sorghum - 0.98
Corn - 0.95

Data adapted from a study on a rapid Biuret method for protein content in grains.[4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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